![molecular formula C15H17N3O2S2 B2805500 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034470-84-1](/img/structure/B2805500.png)
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
Thiophene-based analogs are a potential class of biologically active compounds . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical and significant synthetic methods to thiophene derivatives .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml .
Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors .
Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Scientific Research Applications
Serotonin Receptor Affinity
This compound has been studied for its affinity towards 5-HT1A serotonin receptors . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied . This could have implications in the treatment of psychiatric disorders such as depression and anxiety .
Synthesis of Thiophene Derivatives
Thiophene-based analogs, including this compound, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This compound, being a thiophene derivative, could potentially be used in these applications.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This compound could potentially contribute to this field.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . This compound could potentially be used in the development of these devices.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This compound could potentially be used in the development of these devices.
Antimicrobial Activity
Some thiophene derivatives have shown antimicrobial activity . This compound, being a thiophene derivative, could potentially have antimicrobial properties.
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This compound could potentially exhibit these properties.
Future Directions
properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c1-11(17-22(19,20)13-8-16-18(2)9-13)7-12-10-21-15-6-4-3-5-14(12)15/h3-6,8-11,17H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYYASKMMSSDAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide |
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